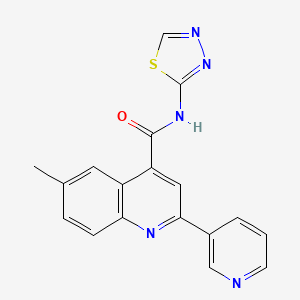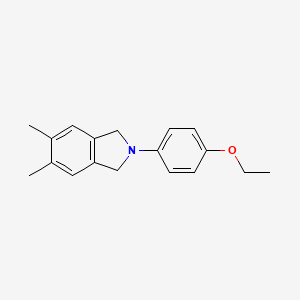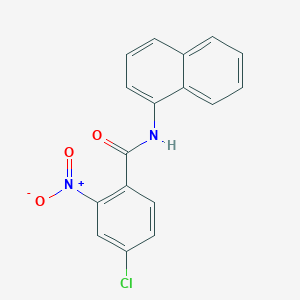![molecular formula C17H18N2O5 B5811318 3-({[(2,5-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B5811318.png)
3-({[(2,5-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({[(2,5-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoic acid, also known as DABA, is a chemical compound that has been widely used in scientific research due to its unique properties. DABA is a member of the benzoic acid family and has a molecular weight of 347.38 g/mol.
作用機序
3-({[(2,5-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoic acid works by binding to the active site of proteases, preventing them from breaking down proteins. This inhibitory effect is due to the presence of the carbamate group, which is able to form a covalent bond with the active site of the protease.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effect on proteases, this compound has been shown to have anti-inflammatory properties and to be able to reduce the production of reactive oxygen species. This compound has also been shown to have an effect on the immune system, specifically on the activity of certain immune cells.
実験室実験の利点と制限
One of the main advantages of using 3-({[(2,5-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoic acid in lab experiments is its specificity for certain proteases. This allows researchers to study the function of specific proteases without affecting other proteases or enzymes. However, one limitation of using this compound is its potential toxicity, which can vary depending on the concentration used and the duration of exposure.
将来の方向性
There are a number of future directions for research involving 3-({[(2,5-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoic acid. One area of interest is the development of this compound-based inhibitors for specific proteases, which could have potential therapeutic applications. Another area of interest is the use of this compound in the study of proteases involved in the aging process and age-related diseases. Additionally, further research is needed to determine the optimal concentration and duration of exposure for this compound in lab experiments.
Conclusion
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its unique properties. Its ability to inhibit the activity of certain proteases has made it a valuable tool for studying the function of these enzymes in various diseases and biological processes. While there are some limitations to its use, the potential therapeutic applications and future directions for research make this compound an important area of study in the field of biochemistry and molecular biology.
合成法
3-({[(2,5-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoic acid can be synthesized through a multi-step reaction process starting from 2,5-dimethoxyaniline. The first step involves the protection of the amine group with a carbamate group, followed by the reaction of the protected amine with 4-methylbenzoyl chloride to form the desired product.
科学的研究の応用
3-({[(2,5-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoic acid has been widely used in scientific research as a tool to study the function of certain proteins and enzymes. It has been shown to inhibit the activity of certain proteases, such as trypsin and chymotrypsin, which are involved in the breakdown of proteins. This compound has also been used to study the role of proteases in various diseases, including cancer and inflammation.
特性
IUPAC Name |
3-[(2,5-dimethoxyphenyl)carbamoylamino]-4-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-10-4-5-11(16(20)21)8-13(10)18-17(22)19-14-9-12(23-2)6-7-15(14)24-3/h4-9H,1-3H3,(H,20,21)(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTHAZUYQHVXRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-2-(2-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5811241.png)
![5-[(cyclohexylcarbonyl)amino]isophthalic acid](/img/structure/B5811244.png)
![5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid](/img/structure/B5811253.png)

![ethyl 2-[(cyclopropylcarbonyl)amino]benzoate](/img/structure/B5811269.png)
![1-[2-(4-fluorophenyl)ethyl]-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5811282.png)
![[(2-methyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5811287.png)



![2-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5811319.png)


![2-[4-(2-chlorophenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5811348.png)